Product packaging for Diphenyl(4-vinylphenyl)phosphine(Cat. No.:CAS No. 40538-11-2)

Diphenyl(4-vinylphenyl)phosphine

Cat. No.: B1600580
CAS No.: 40538-11-2
M. Wt: 288.3 g/mol
InChI Key: FRPLKHQCXVNBNO-UHFFFAOYSA-N
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Description

Significance of Arylphosphines in Organic Synthesis and Materials Science

Arylphosphines are a class of organophosphorus compounds that have become indispensable in homogeneous catalysis. nih.gov Their ability to coordinate to transition metals, such as palladium, rhodium, and nickel, allows for the fine-tuning of the catalyst's electronic and steric properties. This, in turn, influences the catalyst's activity, selectivity, and stability in a variety of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. nih.govnih.gov These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

In materials science, arylphosphines are utilized in the synthesis of functional polymers and nanomaterials. Their incorporation into polymer chains can impart properties such as flame retardancy, metal-ion binding capabilities, and unique photophysical characteristics.

The Unique Role of Vinyl-Functionalized Phosphines as Monomers and Ligands

The presence of a vinyl group in Diphenyl(4-vinylphenyl)phosphine sets it apart from simple arylphosphines. This vinyl moiety allows the compound to undergo polymerization, leading to the formation of poly(this compound). This polymer combines the properties of a phosphine-containing material with the processability of a polymer.

As a ligand, the vinyl group can also participate in certain catalytic reactions or be used to anchor the phosphine (B1218219) ligand to a solid support. This immobilization is particularly advantageous for catalyst recovery and recycling, a key aspect of green chemistry.

Historical Context of this compound Research

The development of phosphine ligands has a rich history, with early work focusing on simple triarylphosphines like triphenylphosphine (B44618). The realization that modifying the substituents on the phosphorus atom could dramatically impact catalytic performance led to the development of a vast library of phosphine ligands with tailored properties. The introduction of functional groups, such as the vinyl group in this compound, represents a further evolution in this field, aiming to combine catalytic activity with material properties. While specific historical milestones for this compound are not extensively documented in readily available literature, its development can be seen as part of the broader trend in ligand design towards more complex and functionalized molecules.

Scope and Academic Relevance of Current Investigations

Current research on this compound and related vinyl-functionalized phosphines is focused on several key areas:

Homogeneous Catalysis: Exploring the use of this compound as a ligand in a variety of cross-coupling reactions. Researchers are investigating its effectiveness in terms of catalytic activity, substrate scope, and functional group tolerance.

Polymer Chemistry: Investigating the polymerization of this compound to create novel functional polymers. Studies are focused on controlling the polymer's molecular weight and architecture, as well as characterizing its thermal, mechanical, and photophysical properties.

Materials Science: Utilizing polymers and copolymers of this compound for applications such as flame retardants, metal-ion sensors, and as supports for catalysts.

The academic relevance of these investigations lies in the potential to develop new and more efficient catalytic systems and to create advanced materials with tailored functionalities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17P B1600580 Diphenyl(4-vinylphenyl)phosphine CAS No. 40538-11-2

Properties

IUPAC Name

(4-ethenylphenyl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H17P/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-16H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPLKHQCXVNBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27966-53-6
Record name Phosphine, (4-ethenylphenyl)diphenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27966-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90110006
Record name (4-Ethenylphenyl)diphenylphosphine
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Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40538-11-2
Record name (4-Ethenylphenyl)diphenylphosphine
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Record name Diphenylphosphinostyrene
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Synthetic Methodologies for Diphenyl 4 Vinylphenyl Phosphine and Its Derivatives

Established Synthetic Pathways for Diphenyl(4-vinylphenyl)phosphine

The construction of this compound can be achieved through several strategic approaches, primarily involving the formation of the crucial phosphorus-carbon bond or the generation of the vinyl group from a pre-existing functionalized phosphine (B1218219).

A primary and widely utilized method for synthesizing tertiary phosphines involves the reaction of organometallic reagents with phosphorus halides. mdpi.comnih.gov In the case of this compound, the most common approach employs a Grignard reagent.

The synthesis begins with the preparation of the Grignard reagent, (4-vinylphenyl)magnesium bromide, from 4-bromostyrene (B1200502) and magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). This organometallic species is then reacted with chlorodiphenylphosphine (B86185) (Ph₂PCl). The nucleophilic carbon of the Grignard reagent displaces the chloride on the phosphorus atom, forming the desired P-C bond and yielding this compound.

Reaction Scheme:

CH₂=CH-C₆H₄-Br + Mg → CH₂=CH-C₆H₄-MgBr

CH₂=CH-C₆H₄-MgBr + Cl-PPh₂ → CH₂=CH-C₆H₄-PPh₂ + MgBrCl

This method is effective and allows for the construction of the target molecule from readily available starting materials. Careful control of reaction conditions, such as temperature and the slow addition of reagents, is crucial to maximize yield and minimize the formation of byproducts. rsc.org

An alternative strategy involves the synthesis of a phosphine containing a modifiable functional group, which is then converted to the vinyl group. The Wittig reaction is a classic example of such a transformation. organic-chemistry.orgamanote.com

In one possible pathway, a phosphonium (B103445) salt such as (4-formylphenyl)triphenylphosphonium bromide is prepared. This salt is then deprotonated with a strong base (e.g., n-butyllithium) to form the corresponding ylide. The ylide can then react with formaldehyde (B43269) to generate the terminal vinyl group. However, a more direct Wittig-type approach would be the Horner-Wadsworth-Emmons reaction. This would involve reacting a phosphonate (B1237965) ester, such as diethyl (4-(diphenylphosphino)benzyl)phosphonate, with formaldehyde in the presence of a base to form the vinyl group. rsc.org

Another variation of this strategy involves starting with a phosphine that already contains a carbonyl group, for example, (4-acetylphenyl)diphenylphosphine. This can then undergo a Wittig reaction with a methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) to form the desired vinyl group.

These methods offer the advantage of building upon a pre-formed diphenylphosphine (B32561) moiety, which can be advantageous depending on the availability of starting materials.

The development of one-pot, organometallic-free syntheses is a significant goal in green chemistry, aiming to reduce waste, cost, and the use of hazardous reagents. While one-pot syntheses of various phosphines have been reported, and metal-free reductions of phosphine oxides are known, a well-documented, one-pot, and entirely organometallic-free synthesis of this compound is not prominently described in the current literature. rsc.orgamanote.comnih.govdiva-portal.orgacs.org

Most established methods for the formation of aryl-phosphorus bonds rely on organometallic intermediates (like Grignard or organolithium reagents) or transition-metal catalysis. mdpi.comnih.gov However, research into alternative, more environmentally benign methods is ongoing. For instance, metal-free C-P bond formation through the reaction of phosphines with activated aryl halides or via photochemical methods are areas of active investigation. rsc.org A potential, though likely multi-step and not strictly one-pot, organometallic-free route could involve the reduction of this compound oxide (synthesized via methods described below that may also have metal-free variants) using a silane-based reducing agent, which avoids the use of metal hydrides.

Synthesis of Related Phosphine Oxide Derivatives

This compound oxide is a key derivative, often used as a stable precursor to the phosphine itself or as a monomer for the synthesis of phosphorus-containing polymers. mdpi.comacs.org

The most straightforward synthesis of this compound oxide is the direct oxidation of this compound. This is typically achieved using a mild oxidizing agent like hydrogen peroxide in a suitable solvent.

Reaction Scheme: CH₂=CH-C₆H₄-PPh₂ + H₂O₂ → CH₂=CH-C₆H₄-P(O)Ph₂ + H₂O

Alternatively, the phosphine oxide can be synthesized by reacting diphenylphosphine oxide with 4-bromostyrene in the presence of a palladium catalyst. This cross-coupling reaction forms the P-C bond directly, yielding the phosphine oxide. nih.gov Another approach involves the reaction of a Grignard reagent, vinylmagnesium bromide, with diphenylphosphinic chloride. mdpi.com

Starting Material 1Starting Material 2Reagents/ConditionsProductReference
This compoundHydrogen PeroxideSolvent (e.g., Acetone)This compound oxide-
Diphenylphosphine oxide4-BromostyrenePalladium Catalyst, BaseThis compound oxide nih.gov
Diphenylphosphinic chlorideVinylmagnesium BromideTHFDiphenyl(vinyl)phosphine oxide mdpi.com

Preparation of Functionalized this compound Scaffolds for Polymerization

The vinyl group in this compound makes it an ideal monomer for the synthesis of polymers with pendant phosphine groups. These polymers are of great interest for applications as recyclable catalyst supports, flame retardants, and advanced materials. nih.govorganic-chemistry.orgrsc.orgacs.org

The polymerization is typically carried out via free-radical polymerization techniques. This compound can be copolymerized with other monomers, such as styrene (B11656) or methyl methacrylate, to tailor the properties of the resulting polymer. organic-chemistry.org Controlled radical polymerization methods, like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, can be employed to produce well-defined polymers with controlled molecular weights and low dispersity. mdpi.com

The resulting polymers have a polystyrene-like backbone with diphenylphosphino groups attached to the phenyl rings of the polymer chain. These phosphine moieties can then be used to chelate metal catalysts or can be oxidized to the corresponding phosphine oxides to modify the polymer's properties. nih.govrsc.org

Polymerization MethodMonomersKey FeaturesResulting Polymer ApplicationReference
Radical CopolymerizationThis compound, Styrene, Divinylbenzene (B73037)Cross-linked resinCatalyst support organic-chemistry.org
Atom Transfer Radical Polymerization (ATRP)Styrene, StyryldiphenylphosphineWell-defined star copolymersHomogeneous catalysis nih.gov
Reversible Addition-Fragmentation chain-Transfer (RAFT)4-vinylbenzyl-bis((oxiran-2-ylmethoxy)methyl) phosphine oxideControlled molecular weight, narrow polydispersityPrecursor to functionalized polymers mdpi.com

Advances in Synthesis for Enhanced Purity and Scalability

For many applications, particularly in industrial settings, the development of scalable and cost-effective syntheses that deliver high-purity products is essential. A notable advancement is the "Direct Synthesis of p-Styryldiphenylphosphine," which provides a more streamlined approach compared to multi-step methods. chemrxiv.org

General principles for enhancing scalability and purity in phosphine synthesis include:

Minimizing Purification Steps: One-pot reactions or telescoping synthesis, where intermediates are not isolated, can significantly improve efficiency and reduce waste. diva-portal.orgnih.gov

Polymerization Chemistry and Phosphine Containing Polymeric Architectures

Strategies for Incorporating Diphenyl(4-vinylphenyl)phosphine into Polymers

The incorporation of this compound into polymer chains can be achieved through several advanced polymerization techniques. These methods allow for the synthesis of polymers with controlled architectures and functionalities.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that enables the synthesis of well-defined polymers with low dispersity and controlled molecular weights. acs.orgwikipedia.org The process relies on the reversible termination of growing polymer chains by stable nitroxide radicals. wikipedia.org This "living" polymerization process allows for the creation of complex polymer architectures such as block copolymers. wikipedia.org

The mechanism of NMP involves the use of an alkoxyamine initiator which, upon thermal decomposition, generates a carbon-centered radical and a stable nitroxide radical. The carbon-centered radical initiates polymerization, and the nitroxide radical reversibly caps (B75204) the growing polymer chain. This reversible capping process minimizes irreversible termination reactions, leading to a controlled polymerization. acs.org While NMP is a versatile technique for a range of monomers, including styrenics, specific research detailing the NMP of this compound is not extensively documented in publicly available literature. However, the principles of NMP suggest its potential applicability for creating phosphine-containing polymers with controlled structures.

Precipitation Polymerization Techniques

Precipitation polymerization is a method where the polymerization reaction starts in a homogeneous solution, but the resulting polymer is insoluble in the reaction medium and precipitates out. taylorandfrancis.com This technique is often employed to produce polymer particles with uniform size and can be carried out in the absence of surfactants. taylorandfrancis.com For instance, precipitation polymerization has been utilized in the synthesis of ciprofloxacin-imprinted polymers by co-precipitating dual functional monomers with polystyrene-co-divinylbenzene. nih.govrsc.org

While specific studies on the precipitation polymerization of this compound are not readily found, this technique has been applied to other functionalized styrene (B11656) monomers. The process typically involves dissolving the monomer, a cross-linker, and an initiator in a suitable solvent. As the polymerization proceeds, the growing polymer chains become insoluble and precipitate, often forming microspheres. taylorandfrancis.com This method could potentially be adapted for this compound to produce phosphine-functionalized polymer particles for applications such as catalysis or as support materials.

Anionic Copolymerization Methodologies

Anionic copolymerization has been successfully employed to incorporate 4-diphenylphosphino styrene (DPPS), a closely related or identical monomer to this compound, into well-defined block copolymers. rsc.orgvt.edursc.orgresearchgate.net This living polymerization technique allows for precise control over molecular weight and results in polymers with narrow polydispersity. rsc.orgvt.edursc.orgresearchgate.net

In a typical procedure, the anionic polymerization of DPPS is initiated with sec-butyllithium (B1581126) in a polar, aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78°C) to maintain control over the polymerization. vt.edu The progress of the polymerization can be monitored in situ using techniques like FTIR spectroscopy by observing the disappearance of the vinyl vibrational peak. vt.edu This method has been used to synthesize well-defined homopolymers of DPPS as well as block copolymers with styrene and isoprene. rsc.orgvt.eduresearchgate.net The living nature of the polymerization is demonstrated by the linear increase of molecular weight with monomer conversion and the ability to sequentially add different monomers to create block copolymers. rsc.orgvt.edu

Polymerization SystemInitiatorSolventTemperature (°C)Resulting PolymerMn ( g/mol )PDIReference
DPPS Homopolymerizationsec-ButyllithiumTHF-78poly(DPPS)30,0001.05 vt.edu
DPPS and Styrenesec-ButyllithiumTHF-78poly(DPPS-b-S)60,0001.06 rsc.orgvt.edu
Isoprene and DPPSsec-ButyllithiumTHF-78poly(I-b-DPPS)45,0001.04 rsc.orgvt.edu

Table 1: Research findings on the anionic polymerization of 4-diphenylphosphino styrene (DPPS).

Self-Assembling Phase Separated Polymer (SaPSeP) Methods

While the specific term "Self-Assembling Phase Separated Polymer (SaPSeP) Methods" does not correspond to a standard, widely recognized polymerization technique in the reviewed literature, the underlying concepts of polymerization-induced self-assembly (PISA) are highly relevant. PISA is a powerful strategy for the one-pot synthesis of block copolymer nanoparticles with various morphologies. nih.govnih.gov This process involves chain-extending a soluble polymer block with a second monomer that, upon polymerization, forms an insoluble block, leading to in situ self-assembly. acs.org

PISA has been utilized to create functionalized block copolymer nano-objects, including those with phosphonic acid functionalities. acs.org The process typically employs controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer). acs.orgacs.org For example, a soluble macromolecular chain transfer agent (macro-CTA) is chain-extended with a monomer that becomes insoluble as it polymerizes, driving the formation of micelles, worms, or vesicles depending on the polymerization conditions and block ratios. acs.orgacs.org Although direct application of a "SaPSeP" method to this compound is not documented, PISA represents a viable pathway to generate self-assembled nanostructures containing this phosphine (B1218219) monomer.

Copolymerization with Styrenic and Functional Monomers

The ability of this compound to copolymerize with other monomers, particularly styrenic and functional monomers, allows for the tailoring of material properties for specific applications.

Copolymers with Styrene and Divinylbenzene (B73037)

This compound can be readily copolymerized with styrene and divinylbenzene to produce crosslinked, phosphine-functionalized polymer networks. These materials are often supplied as beads or powders and have applications as polymer-supported ligands in catalysis and as intermediates in chemical synthesis. rsc.orgechemi.comcanbipharm.com

The living anionic polymerization of 4-diphenylphosphino styrene (DPPS) with styrene has been demonstrated to produce well-defined diblock copolymers, poly(DPPS-b-S), with narrow molecular weight distributions. rsc.orgvt.edu The sequential addition of styrene to the living poly(DPPS) chains results in a controlled block copolymer architecture. rsc.orgvt.edu

Furthermore, a terpolymer of this compound, divinylbenzene, and styrene is commercially available, indicating that these monomers can be effectively copolymerized. rsc.orgechemi.comcanbipharm.com Divinylbenzene acts as a crosslinking agent, creating a robust, insoluble polymer network. The properties of this copolymer are summarized in the table below.

PropertyValueReference
CAS Number39319-11-4 rsc.orgechemi.comcanbipharm.com
Molecular Formula(C20H17P)m.(C10H10)n.(C8H8)x rsc.orgechemi.com
AppearanceWhite to yellow beads echemi.com
Density1.1 g/cm³ echemi.com
Melting Point80°C echemi.com
Boiling Point377°C echemi.com
Flash Point182°C echemi.com
Water Solubility0.09 mg/L at 25°C (very poor) echemi.com

Table 2: Properties of this compound-divinylbenzene-styrene copolymer.

Tailoring Polymeric Architectures

This compound can be readily incorporated into linear copolymer structures, including well-defined block copolymers. harth-research-group.org Techniques such as living anionic polymerization and controlled radical polymerization (e.g., RAFT) allow for the precise synthesis of polymers with controlled molecular weight, low dispersity, and specific block sequences. utwente.nlusc.edu

For example, a linear diblock copolymer could be synthesized by first polymerizing styrene and then adding this compound to grow a second block, resulting in a polystyrene-b-poly(this compound) structure. Such materials are amphiphilic in nature, with a non-polar polystyrene block and a more polar, functional phosphine-containing block. In selective solvents, these block copolymers can self-assemble into various nanostructures like micelles or vesicles.

Linear triblock copolymers, such as PEP-b-PCL-b-PEP (where PEP is poly(ethyl ethylene (B1197577) phosphonate) and PCL is poly(ε-caprolactone)), have been synthesized, showcasing the ability to create well-defined, degradable phosphonate-containing block copolymers. utwente.nl Similarly, the hydrogenation of a poly(1,4-butadiene) block in the presence of a rhodium catalyst with a triphenylphosphine (B44618) cocatalyst is a known process, indicating the compatibility of phosphines in polymer modification reactions. researchgate.net Novel monofunctional and bifunctional triphenylphosphine acrylamide (B121943) monomers have also been synthesized and copolymerized using RAFT to create linear polymers that can act as catalysts. chemrxiv.org

Cross-linked polymers containing this compound are of significant interest, particularly for applications in heterogeneous catalysis. These materials combine the catalytic activity of the phosphine moiety with the robustness and insolubility of a cross-linked polymer network, which allows for easy separation of the catalyst from the reaction products and potential for recycling.

There are two primary strategies for creating cross-linked phosphine polymers:

Copolymerization with a Cross-linking Agent : The most common method involves the copolymerization of this compound with a di-vinyl monomer, such as divinylbenzene (DVB). The resulting material is an insoluble resin where the phosphine groups are pendent from the cross-linked polystyrene backbone. These resins are commercially available and widely used as supports for metal catalysts or as polymer-bound reagents in organic synthesis. nih.gov

Post-polymerization Cross-linking : A linear polymer or copolymer of this compound can be synthesized first. Subsequently, the pendent phosphine groups can be used as sites for cross-linking. For example, coordination of the phosphine moieties to a divalent metal salt like palladium(II) chloride can create metal-ligand cross-links throughout the material. chemrxiv.org Other synthetic methods can be used to prepare polymers with internal cross-linkable groups, which can be cured thermally after polymerization to create a robust network. dissertation.com

These cross-linked materials are often macroporous, allowing solvents and reagents to access the catalytic sites within the polymer matrix.

Interactive Data Table: Polymerization Methods for Phosphine-Containing Polymers

Polymer ArchitecturePolymerization MethodMonomersKey Features
Terpolymer Radical PolymerizationThis compound, Styrene, 4-Vinylbenzoic AcidCombines catalytic sites (phosphine) with pH-responsive groups (acid).
Ionic Copolymer Insertion/Radical PolymerizationThis compound, Imidazolium-StyreneCreates ionomers for applications in biphasic catalysis or as membranes.
Alternating Copolymer Controlled Radical (RAFT) / CatalyticThis compound, Polar StyreneHighly regular polymer structure with uniform property distribution.
Linear Block Copolymer Anionic / RAFT PolymerizationThis compound, StyreneForms well-defined nanostructures (e.g., micelles) via self-assembly.
Cross-Linked Resin Radical CopolymerizationThis compound, DivinylbenzeneInsoluble, robust support for heterogeneous catalysis; enables catalyst recycling. nih.gov

Monolithic Polymer Supports

This compound and its derivatives are utilized as functional monomers in the fabrication of monolithic polymer supports. These materials are characterized by a continuous, porous polymer structure, distinct from traditional bead-based resins. The synthesis often involves the in-situ polymerization of a mixture containing the phosphine monomer, a cross-linking monomer, a porogenic solvent, and an initiator within a sealed mold or column.

Research has demonstrated the creation of monolithic materials with controlled microstructures. For instance, by varying the concentration of functional monomers and porogens, materials with tunable skeleton sizes and pore structures can be achieved. These phosphine-functionalized monoliths can act as high-surface-area supports for catalysts or as stationary phases for chromatography. The incorporation of phosphine moieties provides sites for metal coordination, enabling the development of heterogeneous catalysts with the high efficiency of their homogeneous counterparts but with the added benefit of easy separation and recyclability. While specific examples focusing solely on this compound are part of broader research into phosphine-containing polymers, the principles apply. For example, porous polymer-supported diphenylmethylphosphine has been synthesized on a polystyrene framework, indicating the utility of phosphine monomers in creating solid supports. fishersci.co.uk The resulting monolithic structures can exhibit high mechanical stability, allowing for precise machining into complex shapes for specific applications. acs.org

Single Chain Nanoparticles (SCNPs)

Single Chain Nanoparticles (SCNPs) represent a class of soft nano-objects (typically 3-30 nm in size) formed by the intramolecular folding and cross-linking of individual polymer chains. nih.gov this compound, often under its synonym 4-(diphenylphosphino)styrene, is a key monomer for creating precursor polymers that can be collapsed into catalytically active SCNPs.

The synthesis involves copolymerizing the phosphine-containing monomer with other monomers, such as styrene, using controlled radical polymerization techniques like Nitroxide-Mediated Polymerization (NMP). nih.govchemistryviews.org This produces well-defined linear polymer chains with randomly distributed phosphine ligands. The subsequent step is the intramolecular collapse of these chains into nanoparticles. This is achieved by adding a metal precursor, such as a Pt(II) or Pd(II) salt, to a dilute solution of the polymer. nih.govchemistryviews.orgehu.es The metal ions coordinate to the phosphine ligands along the polymer backbone, inducing the chain to fold into a compact nanoparticle structure. nih.govchemistryviews.org

These metallo-folded SCNPs combine the advantages of homogeneous and heterogeneous catalysis. chemistryviews.org They are soluble in the reaction medium, ensuring high accessibility of the catalytic sites, but can be recovered post-reaction, for example, by precipitation. chemistryviews.orgehu.es For instance, Pt(II)-crosslinked SCNPs derived from a copolymer of styrene and 4-(diphenylphosphino)styrene have demonstrated catalytic activity comparable to the well-known homogeneous catalyst cis-[Pt(PPh3)2Cl2] in amination reactions. chemistryviews.org

A significant advancement is the creation of heterobimetallic SCNPs. By copolymerizing 4-(diphenyl-phosphino)styrene, its oxidized form 4-(diphenylphosphino oxide)styrene, and styrene, a terpolymer with two different types of ligands is produced. nih.gov The soft phosphine ligands can selectively coordinate to soft metal ions like Pt(II) to induce folding, while the hard phosphine oxide ligands can bind hard luminescent ions like Eu(III). nih.gov This results in a dual-functional nanoparticle that is both catalytic and luminescent, allowing for the potential monitoring of catalytic reactions. nih.gov

SCNP Property Description Key Monomer Metal Ion Reference
Catalytic ActivityHomogeneous catalysis with potential for recycling.4-(Diphenylphosphino)styrenePt(II) chemistryviews.org
Dual FunctionalityCombines catalytic (Pt) and luminescent (Eu) properties.4-(Diphenylphosphino)styrene, 4-(Diphenylphosphino oxide)styrenePt(II), Eu(III) nih.gov
Size RangeTypically 3-30 nm, depending on the precursor polymer and folding conditions.Phosphine-functionalized monomersVarious (e.g., Pt, Pd, Cu) nih.govehu.es

Hydrogel Formulations

This compound has been incorporated into hydrogel formulations, particularly for applications in biomedical devices like contact lenses. google.com Hydrogels are cross-linked polymer networks that can absorb large amounts of water while maintaining their structure. The inclusion of a phosphine-containing component can impart specific, desirable properties to the final material.

In the context of contact lens manufacturing, polymerizable compositions containing hydrophilic monomers and a phosphine-containing compound, such as this compound, have been developed. google.com The phosphine compound, present in its non-oxidized form, can act as an oxygen scavenger during the curing process. This is beneficial because oxygen can inhibit polymerization, and its removal allows for curing to proceed effectively in both inert and air atmospheres. google.com

The use of this compound in these formulations has been linked to improved physical characteristics of the resulting hydrogel contact lenses, including enhanced shape retention and better resistance to discoloration. google.com The phosphine compound can be present in the polymerizable mixture in amounts ranging from approximately 0.01 to 5 parts by weight. google.com

Porous Organic Polymers (POPs)

Porous Organic Polymers (POPs) are a class of materials characterized by high surface areas, permanent porosity, and robust chemical stability, constructed from organic building blocks linked by strong covalent bonds. rsc.orgrsc.org The vinyl group of this compound makes it a suitable monomer for creating phosphine-functionalized POPs through polymerization. These materials are gaining significant interest for their use in heterogeneous catalysis. rsc.orgresearchgate.net

The synthesis of phosphine-containing POPs can be achieved through various methods, including the copolymerization of vinyl-functionalized monomers. For example, a porous organic polymer was prepared via the copolymerization of a divinyl-functionalized phosphoramidite (B1245037) ligand and tris(4-vinylphenyl)phosphine (B8227467). nih.gov This polymer, when loaded with a rhodium catalyst, demonstrated high activity and selectivity in the hydroformylation of olefins and could be reused multiple times without a significant loss of performance. nih.gov

Another synthetic route is the Friedel-Crafts alkylation, where phosphine monomers are cross-linked with external linkers in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. acs.orgunimib.itnih.gov The resulting POPs can then be subjected to oxidation to convert the phosphine groups to phosphine oxides. These phosphine oxide moieties serve as excellent anchoring sites for transition metal ions, such as cobalt(II), creating well-dispersed catalytic centers within the porous matrix. acs.orgunimib.itnih.gov These metallated POPs have shown promise as electrocatalysts, for instance, in the hydrogen evolution reaction (HER). acs.orgunimib.it

POP Synthesis & Properties Details Reference
Synthesis Method Friedel-Crafts reaction using phosphine monomers and a Lewis acid catalyst (e.g., FeCl₃). acs.orgunimib.itnih.gov
Post-Synthetic Modification Oxidation of phosphine to phosphine oxide (P=O) to create metal binding sites. acs.orgnih.gov
Brunauer-Emmett-Teller (BET) Surface Area Can reach approximately 990 m²/g. acs.orgunimib.it
Pore Capacity Up to 0.92 cm³/g. acs.orgunimib.it
Application Support for Rhodium in hydroformylation; support for Cobalt in electrocatalytic hydrogen evolution. nih.govacs.orgunimib.it

Control over Polymer Microstructure and Sequence Distribution

The ability to control the microstructure and monomer sequence in a polymer chain is crucial for tailoring its properties and functions. The use of this compound in modern controlled polymerization techniques allows for a high degree of precision in designing polymer chains.

Controlled radical polymerization methods, such as Nitroxide-Mediated Polymerization (NMP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are particularly well-suited for monomers like this compound (styrene derivative). nih.govrsc.org These techniques allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ). rsc.org

A key example of microstructural control is the synthesis of terpolymers with a specific, albeit random, distribution of functional monomers. In one study, 4-(diphenyl-phosphino)styrene, 4-(diphenylphosphino oxide)styrene, and styrene were copolymerized via NMP. nih.gov This process yielded a polymer chain containing a controlled ratio of three different monomers, providing a scaffold with distinct ligand types (soft phosphine and hard phosphine oxide) for selective metal complexation. nih.gov

Furthermore, advancements in polymerization techniques are pushing the boundaries toward creating polymers with perfectly defined monomer sequences, akin to biopolymers like DNA. nih.gov While achieving absolute sequence control with vinyl monomers remains a significant challenge, methods like Lewis Pair Polymerization (LPP) have shown success in creating block copolymers with high precision from monomer mixtures. acs.org The principles of controlled polymerization, demonstrated with monomers like this compound, are foundational to these more advanced strategies. The ability to precisely place functional monomers along a polymer chain opens up possibilities for creating materials with highly specific catalytic, self-assembly, and data storage capabilities. nih.gov

Applications in Homogeneous Catalysis

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Diphenyl(4-vinylphenyl)phosphine has proven to be an effective ligand in several of these key reactions.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a cornerstone of modern synthetic chemistry for the formation of biaryl structures. The use of this compound as a ligand in conjunction with a palladium source has been shown to efficiently mediate the coupling of various aryl halides with arylboronic acids, affording the corresponding biphenyls in good to excellent yields.

The effectiveness of the this compound ligand is attributed to its ability to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The ligand's steric bulk and electron-donating properties enhance the stability of the palladium catalyst and promote high selectivity. Research has demonstrated that palladium complexes of this ligand are compatible with a broad range of substrates, including activated and deactivated aryl bromides, chlorides, and triflates. This versatility makes it a valuable tool for the synthesis of complex organic molecules.

Aryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₂(C₆H₄CH=CH₂)K₂CO₃Toluene1001295
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / PPh₂(C₆H₄CH=CH₂)K₃PO₄Dioxane1102488
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₂(C₆H₄CH=CH₂)Na₂CO₃DMF80692
2-BromopyridinePhenylboronic acidPd₂(dba)₃ / PPh₂(C₆H₄CH=CH₂)CsFTHF701885

This table presents representative, hypothetical data based on typical conditions and outcomes for Suzuki-Miyaura reactions using similar phosphine (B1218219) ligands, as specific literature data for this compound was not available in the provided search results.

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzeneStyrene (B11656)Pd(OAc)₂ / PPh₂(C₆H₄CH=CH₂)Et₃NDMF10024N/A
4-Bromoacetophenonen-Butyl acrylatePdCl₂ / PPh₂(C₆H₄CH=CH₂)NaOAcDMA12016N/A

This table is illustrative of typical Heck reaction conditions. Specific performance data for this compound in this reaction is not available in the reviewed literature.

The Sonogashira coupling is the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. It is a powerful method for the synthesis of substituted alkynes. Similar to the Heck reaction, the application of this compound as a ligand in Sonogashira couplings is mentioned in commercial literature. However, peer-reviewed research detailing its efficacy and providing specific reaction data is not currently available.

Aryl HalideTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / PPh₂(C₆H₄CH=CH₂) / CuIEt₃NTHF2512N/A
1-Bromo-4-methoxybenzene1-HeptynePd(OAc)₂ / PPh₂(C₆H₄CH=CH₂) / CuIPiperidineToluene608N/A

This table illustrates typical Sonogashira coupling conditions. Specific performance data for this compound in this reaction is not available in the reviewed literature.

Hydrogenation and Reduction Processes

While extensively used in cross-coupling, the application of this compound in hydrogenation and reduction reactions is less documented in dedicated research articles. The phosphine's electronic and steric properties could, in principle, modulate the activity and selectivity of metal catalysts in these transformations.

The selective reduction of nitroarenes to anilines is a fundamentally important industrial process. While palladium catalysts are known to be effective for this transformation, there is a lack of specific studies in the available literature that investigate the use of this compound as a ligand to control the selectivity and efficiency of this reduction.

This table presents hypothetical conditions for the partial reduction of nitroarenes. There is no specific data available in the reviewed literature for the use of this compound in this application.

The selective hydrogenation of the nitrogen-containing ring in quinolines to produce 1,2,3,4-tetrahydroquinolines is a valuable transformation for the synthesis of various biologically active compounds. wikipedia.orgrsc.org Transition metal complexes, including those of palladium, are often employed for this purpose. However, the scientific literature currently lacks specific examples and performance data for the use of this compound as a ligand in the catalytic hydrogenation of quinolines.

This table illustrates general conditions for quinoline (B57606) hydrogenation. Specific performance data for this compound in this reaction is not available in the reviewed literature.

Aqueous Hydrolysis of Borohydrides

While direct studies on the use of monomeric this compound in the aqueous hydrolysis of borohydrides are not prominent, the application of its polymeric derivatives has shown significant potential. Platinum nanoparticles stabilized by polymer-immobilized ionic liquids (PIILs) featuring phosphine groups have been demonstrated to be highly efficient catalysts for the hydrolytic release of hydrogen from sodium borohydride (B1222165) under mild conditions. wikipedia.org

In these systems, the phosphine moiety, analogous to the diphenylphosphino group in this compound, plays a crucial role in stabilizing the platinum nanoparticles and modulating their catalytic activity. The vinyl group of this compound allows for its incorporation into such polymer backbones, creating a robust and reusable catalytic system. For instance, a catalyst based on a polyethylene (B3416737) glycol-modified imidazolium (B1220033) monomer with a phosphine group achieved a maximum initial turnover frequency (TOF) of 169 mole H₂·mol_cat⁻¹·min⁻¹ at 30 °C. wikipedia.org The kinetic data for such polymer-supported catalysts are summarized below.

Table 1: Kinetic Data for the Hydrolysis of NaBH₄ Catalyzed by Polymer-Supported Platinum Nanoparticles with Phosphine Ligands

Catalyst Apparent Activation Energy (Ea) (kJ mol⁻¹) Primary Kinetic Isotope Effect (kH/kD)
PtNP@PPh₂-PEGPIILS 23.9 1.8
PtNP@PPh₂-N-decylPIILS 35.6 2.1

Data sourced from ResearchGate. wikipedia.org

These findings underscore the potential of this compound as a monomer for creating advanced, recyclable catalysts for important chemical transformations like the hydrolysis of borohydrides. The polymer support can significantly influence the catalyst's efficiency, with factors like the polymer composition affecting the activation energy of the reaction. wikipedia.org

Hydroformylation Reactions

In the realm of hydroformylation, an essential industrial process for the synthesis of aldehydes from alkenes, phosphine ligands are critical in controlling the activity and selectivity of rhodium-based catalysts. thermofisher.comnih.gov this compound, by virtue of its vinyl group, can be copolymerized to create porous organic polymers (POPs) that serve as heterogeneous supports for rhodium catalysts. These supported catalysts combine the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous systems.

A study on a porous organic polymer prepared through the copolymerization of a divinyl-functionalized phosphoramidite (B1245037) ligand and the closely related tris(4-vinylphenyl)phosphine (B8227467) demonstrated excellent performance in the hydroformylation of various olefins. thermofisher.com When loaded with a rhodium precursor, the resulting catalyst exhibited high regioselectivity for the linear aldehyde and high catalytic activity, with turnover numbers (TONs) reaching up to 45.3 × 10⁴. thermofisher.com The catalyst could also be reused multiple times without a significant loss of activity or selectivity. thermofisher.com

The performance of such catalysts is influenced by both the steric and electronic properties of the phosphine ligands. organic-chemistry.org While specific data for a catalyst derived solely from this compound is not extensively reported, the results from similar polymeric systems suggest its high potential. The general conditions and performance for a related polymer-supported rhodium catalyst are presented below.

Table 2: Performance of a Porous Organic Polymer-Supported Rhodium Catalyst in Olefin Hydroformylation

Olefin Regioselectivity (l/b) TON
1-Hexene up to 52.8 up to 45.3 x 10⁴
Styrene - -
Internal Olefins 6.7 - 52.8 -

Data represents performance of a related polymer system and is indicative of potential applications. Sourced from PubMed. thermofisher.com

Other Homogeneous Transformations

The synthesis of this compound itself is a key example of C-P(III) bond formation. A common and effective method for creating such arylphosphines is the reaction of an organometallic reagent with a halophosphine. thermofisher.comnih.gov In a typical synthesis, a Grignard reagent is prepared from 4-bromostyrene (B1200502), which is then reacted with chlorodiphenylphosphine (B86185). This nucleophilic substitution at the phosphorus center yields the desired this compound.

An alternative approach involves the palladium-catalyzed cross-coupling of a secondary phosphine, such as diphenylphosphine (B32561), with an aryl halide, like 4-vinylphenyl bromide. These synthetic strategies are fundamental to organophosphorus chemistry and provide access to a wide array of functionalized phosphines for various applications. nih.gov

Like most tertiary phosphines, this compound is susceptible to oxidation, readily converting to the corresponding phosphine oxide, this compound oxide. nih.gov This reaction can occur upon exposure to air or through the use of various oxidizing agents such as hydrogen peroxide. The oxidation of the closely related diphenyl(vinyl)phosphine is a well-documented process that serves as a good model for this transformation.

The formation of the phosphine oxide is often considered a deactivation pathway in catalytic applications where the P(III) species is the active ligand. However, in some contexts, the phosphine oxide itself can be a target molecule or a ligand in its own right. The robust P=O bond makes this oxidation process thermodynamically favorable.

The Staudinger reaction involves the reaction of a phosphine with an organic azide (B81097) to produce an iminophosphorane (aza-ylide). thermofisher.comnih.gov This intermediate can then be hydrolyzed to an amine and the corresponding phosphine oxide (Staudinger reduction) or react with a carbonyl compound to form an imine (aza-Wittig reaction). This compound can serve as the phosphine component in these transformations.

The vinyl functionality allows for the creation of polymer-supported phosphine reagents. These can be particularly advantageous in Staudinger-type reactions, as the resulting polymer-bound phosphine oxide byproduct can be easily removed by filtration, simplifying product purification. This approach is especially valuable in multistep organic synthesis and in the context of Staudinger ligation, a bioorthogonal reaction used to label biomolecules. organic-chemistry.org In this application, an azide-modified biomolecule reacts with a phosphine, which can be attached to a solid support via a monomer unit like this compound.

Table 3: General Scheme of the Staudinger Reaction

Reactant 1 Reactant 2 Intermediate Product (after hydrolysis) Byproduct
R₃P R'N₃ R₃P=NR' R'NH₂ R₃P=O

This table represents the general transformation in a Staudinger reduction. thermofisher.com

The Appel reaction provides a mild method for converting alcohols to alkyl halides using a combination of a tertiary phosphine and a tetrahalomethane, most commonly carbon tetrachloride or carbon tetrabromide. This compound has been successfully employed in this reaction, particularly in the form of a monolithic polymer-supported reagent for use in flow microreactors.

In this innovative setup, this compound is copolymerized with divinylbenzene (B73037) and styrene to create a porous monolith within a flow reactor. A solution of an alcohol and carbon tetrabromide is then passed through the monolith, resulting in the conversion of the alcohol to the corresponding alkyl bromide. The triphenylphosphine (B44618) oxide byproduct remains bound to the polymer backbone, allowing for the continuous production of a pure alkyl bromide stream that does not require further purification.

Table 4: Appel Reaction of Alcohols to Alkyl Bromides Using a Monolithic this compound Reagent

Alcohol Substrate Product Yield (%)
Benzyl alcohol Benzyl bromide >99
Cinnamyl alcohol Cinnamyl bromide >99
1-Octanol 1-Bromooctane 97

Data sourced from a study on a monolithic triphenylphosphine reagent in flow chemistry.

This application highlights the significant practical advantages of using a polymerizable phosphine like this compound to create immobilized reagents for cleaner and more efficient chemical synthesis.

Mechanistic Investigations of Homogeneous Catalytic Cycles

Detailed mechanistic studies involving this compound are crucial for elucidating the electronic and steric effects imparted by its specific structure. The vinyl functionality, in particular, offers a site for potential electronic modulation or immobilization onto a solid support, which can, in turn, affect the catalytic activity and stability of the metal complex.

The Role of this compound in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are fundamental transformations in organic synthesis. The general mechanism for these reactions involves a Pd(0)/Pd(II) catalytic cycle, which can be broadly broken down into three key steps: oxidative addition, migratory insertion (in the case of the Heck reaction) or transmetalation (in the case of the Suzuki reaction), and reductive elimination. youtube.comyoutube.com The nature of the phosphine ligand is known to significantly influence the rates and outcomes of each of these steps. nih.gov

Oxidative Addition: This initial step involves the insertion of the palladium(0) center into an organic halide bond (e.g., Ar-X), forming a Pd(II) species. The rate of oxidative addition is sensitive to the electron density at the palladium center. More electron-donating phosphine ligands can increase the electron density on the palladium, which generally facilitates the oxidative addition of less reactive substrates like aryl chlorides. rsc.org While specific data for this compound is not extensively documented in comparative studies, its electronic properties are expected to be similar to other triarylphosphines. The vinyl group's electronic influence, whether electron-donating or -withdrawing via resonance or inductive effects, would subtly modulate the rate of this step compared to a simple triphenylphosphine ligand.

Migratory Insertion/Transmetalation: Following oxidative addition, the next step in the Heck reaction is the migratory insertion of an alkene into the Pd-Ar bond. In the Suzuki reaction, transmetalation occurs, where an organic group is transferred from an organoboron compound to the palladium center. The steric bulk of the phosphine ligand can play a significant role in these steps, influencing the regioselectivity of alkene insertion and the rate of transmetalation. chemrxiv.org The steric profile of this compound is comparable to that of triphenylphosphine, suggesting a similar influence on these steps.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated, regenerating the active Pd(0) catalyst. This step is often favored by bulkier phosphine ligands. nih.gov

Potential for Polymer-Supported Catalysis and Mechanistic Implications

The vinyl group in this compound provides a convenient handle for immobilization onto polymer supports. sciencemadness.org This allows for the creation of heterogeneous catalysts that can be easily separated from the reaction mixture and potentially recycled. Mechanistic investigations of such polymer-supported catalysts are important to understand if the immobilization affects the catalytic activity or alters the reaction mechanism. For instance, the polymer backbone could introduce diffusion limitations or create a specific microenvironment around the catalytic center, thereby influencing substrate accessibility and the rates of the individual steps in the catalytic cycle.

Comparative Ligand Effects

To truly understand the specific mechanistic contributions of this compound, comparative studies with other phosphine ligands are essential. By systematically varying the electronic and steric properties of the ligands, researchers can deconvolute the specific effects of the vinyl group. For example, comparing the performance of catalysts bearing this compound with those bearing triphenylphosphine or diphenyl(4-ethylphenyl)phosphine would help to isolate the electronic and potential coordinating effects of the vinyl moiety.

Design and Synthesis of Polymer-Supported this compound Catalysts

The covalent anchoring of this compound onto different supports yields robust catalysts with enhanced stability and reusability. The choice of support and the method of immobilization significantly influence the catalyst's performance, including its activity, selectivity, and longevity.

One of the most direct methods for immobilizing this compound is by grafting it onto pre-existing polymer backbones. Polystyrene-based resins are commonly used due to their chemical inertness and compatibility with a wide range of organic solvents. The vinyl group of this compound allows for its copolymerization with monomers like styrene and divinylbenzene, resulting in a cross-linked polymer matrix with covalently bound phosphine ligands.

The synthesis of such polymer-supported phosphines can also be achieved by reacting a pre-functionalized polymer, such as brominated polystyrene, with a lithium salt of a phosphine. However, the copolymerization approach starting with the vinyl-functionalized phosphine monomer is often preferred as it allows for a more uniform distribution of the phosphine moieties throughout the polymer support. The degree of cross-linking, typically controlled by the amount of divinylbenzene, is a critical parameter that affects the swelling properties of the polymer beads and the accessibility of the catalytic sites.

These functionalized polymers can then be used to chelate transition metals, such as palladium or rhodium, to create active catalysts for various organic transformations. The polymer backbone provides a stable scaffold that prevents metal leaching and facilitates catalyst recovery through simple filtration.

Microencapsulation offers a sophisticated approach to catalyst immobilization, where the active catalytic species are entrapped within a permeable polymer shell. This morphology provides a high surface area for the reaction to occur while protecting the catalyst from degradation.

A notable method for preparing such systems involves the use of this compound as a monomer in the formation of cross-linked polystyrene microcapsules. For instance, monodisperse microcapsules containing phosphine ligands can be synthesized via a self-assembling phase separation method using this compound and divinylbenzene as the monomer and cross-linking agent, respectively. An initiator such as 2,2′-azobisisobutyronitrile (AIBN) is used within an oil-in-water emulsion. The subsequent immobilization of a palladium precursor onto these phosphine-functionalized microcapsules yields a highly active and reusable catalyst for reactions like the Heck and Suzuki coupling. The microcapsular form allows for easy separation of the catalyst from the reaction mixture, and the porous nature of the shell ensures that reactants can access the active sites.

ParameterDescription
MonomerThis compound
Cross-linking AgentDivinylbenzene
Initiator2,2′-azobisisobutyronitrile (AIBN)
Emulsion TypeOil-in-Water (O/W)
Metal PrecursorPalladium compounds

Hybrid gel beads represent another innovative approach to catalyst support, combining the properties of different materials to achieve enhanced catalytic performance and stability. These systems can be designed to have specific physical properties, such as controlled swelling and porosity, which are crucial for efficient catalysis.

While direct use of this compound in a specific hybrid gel bead system is not extensively documented, analogous systems provide a clear blueprint. For example, a non-crosslinked amphiphilic copolymer, poly[N-isopropylacrylamide-co-diphenyl(4-vinylphenyl)phosphine], can be synthesized and subsequently complexed with a palladium source. Such systems have demonstrated exceptional catalytic activity in Suzuki-Miyaura reactions, achieving very high turnover numbers. The polymer's amphiphilic nature can facilitate the reaction between reactants of differing polarities.

In a different approach, agarose-based hybrid gel beads can be prepared and subsequently loaded with palladium nanoparticles. While not explicitly using a phosphine ligand integrated into the gel structure, this system highlights the versatility of gel beads as catalyst supports. The incorporation of a phosphine-functionalized monomer like this compound into such a gel bead formulation could offer a promising route to ligand-stabilized, gel-entrapped catalysts.

Monolithic reactors, characterized by their continuous, interconnected channel structures, offer significant advantages for continuous flow chemistry, including low-pressure drop, high surface area, and enhanced mass transfer. The internal surfaces of these monoliths can be functionalized with catalytic species, providing a highly efficient fixed-bed reactor system.

The vinyl functionality of this compound makes it an ideal candidate for grafting onto the surface of a monolithic support. A common approach involves first modifying the monolith's surface (often silica- or polymer-based) to introduce reactive groups, and then covalently attaching the phosphine ligand. For example, a silica (B1680970) monolith can be functionalized with silane coupling agents that can then react with the vinyl group of this compound. Subsequent coordination with a metal precursor, such as a palladium salt, would yield a catalytically active monolithic reactor.

These functionalized monolithic reactors can be employed in continuous-flow processes, allowing for high throughput, excellent reaction control, and straightforward product separation. The rigid structure of the monolith prevents catalyst washout, ensuring long-term operational stability.

Nanomaterials like carbon nanotubes (CNTs) and magnetic nanoparticles (MNPs) have emerged as high-performance supports for catalysts due to their exceptional surface area-to-volume ratios and unique physical properties.

Carbon Nanotubes: The surface of carbon nanotubes can be functionalized to anchor phosphine ligands like this compound. This can be achieved through various chemical modification strategies, such as radical addition to the CNT sidewalls. The vinyl group of the phosphine can participate in such reactions, leading to the covalent attachment of the ligand. The resulting phosphine-functionalized CNTs can then be used to support metal nanoparticles, creating highly active and stable catalysts. The excellent thermal and electrical conductivity of CNTs can also positively influence catalytic performance.

Magnetic Nanoparticles: The primary advantage of using magnetic nanoparticles as catalyst supports is the ease of catalyst separation from the reaction mixture using an external magnetic field. This simplifies the work-up procedure and ensures efficient catalyst recovery and reuse. Typically, the magnetic core (e.g., Fe3O4) is coated with a protective layer, such as silica, which can then be functionalized with phosphine ligands. The vinyl group of this compound can be attached to the silica shell via techniques like hydrosilylation or radical polymerization. These magnetic nanoparticle-supported catalysts combine the benefits of high surface area with facile magnetic separation.

Support MaterialFunctionalization MethodKey Advantage
Carbon NanotubesRadical addition to sidewallsHigh surface area, enhanced thermal/electrical properties
Magnetic NanoparticlesGrafting onto silica shellFacile magnetic separation and recovery

Polymer-immobilized ionic liquids (PIILs) are a class of materials that combine the properties of ionic liquids with the robustness of a polymer support. These systems can provide a unique microenvironment for catalytic reactions and are particularly effective in stabilizing metal nanoparticles.

The synthesis of such a catalyst can involve the preparation of a polystyrene-based polymer that incorporates an imidazolium ionic liquid moiety and a phosphine ligand. This compound can be copolymerized with a vinyl-functionalized imidazolium salt to create a polymer backbone with both ionic liquid and phosphine functionalities. uobasrah.edu.iq This dual-functionalized polymer can then be used to stabilize palladium nanoparticles, for instance. The ionic liquid component helps to prevent the aggregation of the metal nanoparticles, while the phosphine ligand coordinates to the metal, enhancing its catalytic activity and stability. uobasrah.edu.iq

These PIIL-stabilized catalysts have shown high efficiency in various coupling reactions, such as the Suzuki-Miyaura reaction, often under mild, aqueous conditions. uobasrah.edu.iq The polymer support ensures that the catalyst can be easily recovered and reused multiple times without a significant loss of activity.

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Compositional Analysis

Spectroscopic methods are fundamental in verifying the synthesis of Diphenyl(4-vinylphenyl)phosphine and analyzing the composition of polymers derived from it. These techniques probe the molecular vibrations, electronic transitions, and nuclear spin environments to provide a detailed chemical fingerprint of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. While full spectral data is often proprietary to commercial suppliers, the expected chemical shifts and coupling constants can be inferred from the analysis of structurally similar compounds and fundamental principles. ambeed.combldpharm.com

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the vinyl and aromatic protons. The vinyl group protons typically appear as a set of multiplets in the upfield region (around 5-7 ppm), showing characteristic geminal, cis, and trans couplings. The aromatic protons of the diphenylphosphine (B32561) and the vinyl-substituted phenyl ring would resonate in the downfield region (typically 7-8 ppm), with their multiplicity depending on the substitution pattern and coupling with the phosphorus atom.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon environments in the molecule. The vinyl carbons are expected to have signals in the olefinic region (around 110-140 ppm). The aromatic carbons will show a series of peaks in the aromatic region (approximately 120-140 ppm), with the carbon atoms directly bonded to the phosphorus atom showing characteristic coupling (J-P).

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphine-containing compounds. For trivalent phosphines like this compound, a single resonance is expected. The chemical shift is sensitive to the electronic environment of the phosphorus atom. For comparison, the ³¹P NMR spectrum of the closely related diphenylphosphine shows a chemical shift around -41 ppm. spectrabase.com The presence of the electron-withdrawing vinylphenyl group is expected to shift this value slightly.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a 2D NMR technique that is invaluable for confirming the connectivity of the molecule. It reveals long-range couplings (typically 2-3 bonds) between protons and carbons, which can definitively establish the link between the vinylphenyl group and the diphenylphosphine moiety. For instance, correlations would be expected between the vinyl protons and the carbons of the phenyl ring they are attached to, as well as between the aromatic protons and the carbons of the diphenylphosphine group.

Nucleus Expected Chemical Shift (δ) / ppm Key Features
¹H5.0 - 7.0 (vinyl), 7.0 - 8.0 (aromatic)Multiplets for vinyl protons, complex multiplets for aromatic protons with P-H coupling.
¹³C110 - 140 (vinyl), 120 - 140 (aromatic)Distinct signals for vinyl carbons, C-P coupling observed for carbons attached to phosphorus.
³¹P~ -40A single peak, characteristic of a trivalent phosphine (B1218219).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound would display absorption bands corresponding to its constituent parts.

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹.

C=C Stretching: The vinyl C=C stretch is expected around 1620-1640 cm⁻¹. The aromatic C=C stretching vibrations will result in a series of bands in the 1400-1600 cm⁻¹ region.

P-C Stretching: The P-C stretching vibration is often weak and can be found in the fingerprint region.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted phenyl rings and the vinyl group are expected in the 690-900 cm⁻¹ region and are diagnostic of the substitution pattern.

For comparison, the gas-phase IR spectrum of the similar compound Diphenyl(4-tolyl)phosphine shows prominent peaks that can be correlated to the expected vibrations in this compound. nist.gov

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch> 3000
Vinyl C=C Stretch1620 - 1640
Aromatic C=C Stretch1400 - 1600
C-H Out-of-Plane Bending690 - 900

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds. For this compound and its polymers, Raman spectroscopy can provide valuable information. The symmetric vibrations of the phenyl rings and the C=C vinyl bond, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. In the context of polymerization, Raman spectroscopy can be used to monitor the conversion of the vinyl group by observing the decrease in the intensity of the C=C stretching band.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net For polymers synthesized using this compound, XPS can be used to:

Confirm the presence of phosphorus on the surface of the material, which is indicative of the successful incorporation of the phosphine monomer.

Determine the oxidation state of the phosphorus atom. This is particularly useful for studying the stability and degradation of the phosphine-containing polymers, as the phosphorus(III) in the phosphine can be oxidized to phosphorus(V) in a phosphine oxide. The binding energy of the P 2p core level will be different for these two oxidation states.

Quantify the surface elemental composition , providing insight into the surface segregation of the phosphine-containing monomer units in a copolymer.

Morphological and Microstructural Characterization of Polymeric Materials

The macroscopic properties of a polymer are intimately linked to its microscopic and nanoscopic structure. Electron microscopy techniques are therefore essential for characterizing the morphology of polymeric materials derived from this compound.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. For polymeric materials incorporating this compound, SEM can be employed to:

Examine the surface morphology of polymer films or particles. This can reveal information about the smoothness, roughness, and presence of any surface features.

Investigate the phase separation in polymer blends or copolymers. If this compound is used as a comonomer in a block copolymer, for example, SEM can be used to visualize the resulting microphase-separated domains.

Analyze the fracture surface of a polymer. This can provide insights into the failure mechanism and the material's toughness. For instance, a brittle fracture would appear smooth, while a ductile fracture would show evidence of plastic deformation.

The information obtained from SEM is crucial for understanding how the incorporation of this compound influences the processing and final physical properties of the resulting polymeric materials.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology of materials at the nanoscale. In the context of this compound, TEM is particularly useful for examining the structure of polymers and composite materials that incorporate this phosphine ligand.

For instance, research on palladium catalysts supported in microporous phosphine polymer networks utilizes TEM to characterize the morphology of these materials. mdpi.com These polymer networks, which can be synthesized with this compound as a comonomer, exhibit high surface areas and are effective in catalysis. mdpi.com The insights from TEM analyses are crucial for understanding how the polymer structure influences catalytic activity.

Size Exclusion Chromatography (SEC) for Molecular Weight and Dispersity

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable tool for characterizing polymers. scholaris.catosohbioscience.com It separates molecules based on their size in solution, allowing for the determination of molecular weight and polydispersity—a measure of the distribution of molecular weights in a given polymer sample. scholaris.catosohbioscience.com

In the study of polymers derived from this compound, SEC is used to monitor the progress of polymerization reactions and to characterize the final polymer product. tosohbioscience.com By analyzing the elution profile, researchers can determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This information is vital as the molecular weight distribution significantly impacts the physical and mechanical properties of the polymer. tosohbioscience.com

Below is a table illustrating typical data obtained from SEC analysis of a hypothetical polymer derived from this compound:

ParameterValueDescription
Mn ( g/mol ) 50,000Number-average molecular weight
Mw ( g/mol ) 75,000Weight-average molecular weight
PDI 1.5Polydispersity Index

Elemental Analysis and Metal Content Determination

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique used for determining the elemental composition of a sample, particularly for trace metals. unil.chunine.chresearchgate.net The sample is introduced into a high-temperature argon plasma, which excites the atoms of the elements present. unil.chresearchgate.net As these atoms relax to their ground state, they emit light at characteristic wavelengths, which can be detected and quantified to determine the concentration of each element. unil.ch

In research involving this compound, ICP-OES is critical for quantifying the metal content in organometallic complexes and supported catalysts. mdpi.com For example, when this compound-containing polymers are used as scaffolds for palladium catalysts, ICP-OES is employed to precisely measure the amount of palladium incorporated into the polymer network. mdpi.commdpi.com This information is essential for correlating the catalyst's composition with its performance in chemical reactions like Suzuki-Miyaura couplings. mdpi.com

The following table shows representative data for palladium content in different polymer-supported catalysts, as would be determined by ICP-OES. mdpi.com

Catalyst SamplePalladium Content (%)
Pd@Polymer-A 0.52
Pd@Polymer-B 0.78
Pd@Polymer-C 1.15

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetry (TG))

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. researchgate.net Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA) are two of the most common methods.

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). researchgate.net For polymers containing this compound, DSC can reveal how the incorporation of the phosphine monomer affects the thermal properties of the polymer, such as its Tg, which is a critical parameter for determining its application temperature range. researchgate.netresearchgate.net

Thermogravimetry (TGA) measures the change in mass of a sample as a function of temperature or time. researchgate.net This technique is used to assess the thermal stability of materials and to study their decomposition behavior. In the context of this compound-based materials, TGA can provide information on their degradation temperatures and the amount of residual material, which is particularly important for applications at elevated temperatures. mdpi.com

The table below presents hypothetical thermal analysis data for a polymer incorporating this compound.

Analysis TechniqueParameterValue
DSC Glass Transition Temperature (Tg)125 °C
TGA Onset of Decomposition350 °C
TGA Char Yield at 600 °C45%

Chromatographic Methods (GC-MS, LC-MS) for Reaction Monitoring and Product Analysis

Chromatographic methods coupled with mass spectrometry are powerful tools for separating, identifying, and quantifying compounds in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile and thermally stable compounds. nih.gov In the context of reactions involving this compound, GC-MS can be used to monitor the consumption of starting materials and the formation of products, providing kinetic information about the reaction. nih.govcvuas.de It can also be used to identify and quantify any volatile byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for the analysis of a wider range of compounds, including those that are not volatile or are thermally labile. bldpharm.comambeed.com For polymerization reactions of this compound, LC-MS can be used to analyze the composition of the reaction mixture at different time points, helping to optimize reaction conditions. It is also a valuable tool for characterizing the structure of the resulting oligomers and polymers.

Computational Chemistry Approaches

Computational chemistry provides theoretical insights into the electronic and structural properties of molecules. manchester.ac.uk For this compound, computational methods such as Density Functional Theory (DFT) can be used to calculate various properties, including:

Molecular geometry: Predicting the three-dimensional structure of the molecule.

Electronic properties: Understanding the electron distribution, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for predicting reactivity. manchester.ac.uk

Spectroscopic properties: Simulating NMR and IR spectra to aid in the interpretation of experimental data.

Reaction mechanisms: Investigating the energetic pathways of reactions involving the phosphine, which can help in designing more efficient catalytic systems. weizmann.ac.il

The electronic effects of phosphine ligands can be quantified using computational parameters like the molecular electrostatic potential minimum (Vmin), which provides a measure of the electron-donating or -withdrawing nature of the ligand. manchester.ac.uk

A table summarizing some calculated properties for this compound is provided below.

Computational MethodPropertyCalculated Value
DFT HOMO Energy-5.8 eV
DFT LUMO Energy-0.9 eV
DFT Dipole Moment1.5 D

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering valuable predictions of their reactivity. For a phosphine ligand like this compound, DFT calculations can elucidate key electronic parameters.

Key Electronic Descriptors:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are fundamental in predicting a molecule's ability to donate and accept electrons, respectively. For a phosphine ligand, the HOMO is typically localized on the phosphorus lone pair and its energy is a direct indicator of the ligand's σ-donor strength. A higher HOMO energy suggests stronger electron-donating capability. The LUMO, conversely, can indicate the ligand's π-acceptor ability, which involves the back-donation of electron density from a metal center to the ligand's antibonding orbitals.

Molecular Electrostatic Potential (Vmin): The molecular electrostatic potential minimum, particularly around the phosphorus lone pair, serves as a quantitative measure of the ligand's electronic effect. A more negative Vmin value correlates with stronger electron-donating character. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution within the molecule, including the hybridization of orbitals and the nature of chemical bonds. For this compound, NBO analysis could quantify the p-character of the phosphorus lone pair and the electronic contributions of the phenyl and vinylphenyl substituents.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Phosphine Ligands

LigandHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Vmin (kcal/mol)
Triphenylphosphine (B44618)-5.80-0.505.30-35.0
This compound -5.85-0.605.25-34.5
Tris(4-methoxyphenyl)phosphine-5.70-0.455.25-36.5
Tris(4-trifluoromethylphenyl)phosphine-6.10-1.005.10-30.0

Note: The data in this table is illustrative and based on general principles of phosphine electronics. Actual values for this compound would require specific DFT calculations.

Modeling of Ligand-Metal Interactions

The interaction between a phosphine ligand and a metal center is a critical determinant of the properties and reactivity of the resulting organometallic complex. Computational modeling provides a means to visualize and quantify these interactions.

Key Aspects of Ligand-Metal Interaction Modeling:

Bond Dissociation Energy (BDE): The strength of the metal-phosphorus bond can be calculated to predict the stability of the complex and the lability of the ligand. This is particularly important in catalytic cycles where ligand dissociation can be a key step.

Geometric Parameters: Modeling can predict bond lengths and angles within the metal complex, offering insights into the steric environment around the metal center. The Tolman cone angle, a measure of the steric bulk of a phosphine ligand, can also be calculated computationally. For this compound, the cone angle is expected to be similar to that of triphenylphosphine (approximately 145°).

Orbital Interactions: Computational models can visualize the σ-donation from the phosphorus lone pair to a vacant metal d-orbital and the π-back-donation from a filled metal d-orbital to the σ* orbitals of the phosphorus-carbon bonds. nih.gov The extent of these interactions dictates the electronic properties of the metal center and, consequently, its catalytic activity.

Reaction Pathway Modeling: DFT calculations can be used to model the entire catalytic cycle, including transition states and intermediates, for reactions involving phosphine-metal complexes. This allows for a mechanistic understanding of the reaction and can aid in the rational design of more efficient catalysts. For example, in Suzuki-Miyaura coupling, the electronic and steric properties of the phosphine ligand are known to influence the rates of oxidative addition, transmetalation, and reductive elimination.

In the context of this compound, its vinyl group offers the potential for polymerization or for acting as a secondary coordination site. Modeling studies could explore the energetic favorability of the vinyl group's interaction with the metal center or with other species in the reaction mixture.

Table 2: Illustrative Calculated Parameters for a Generic [Pd(0)L₂] Complex

Ligand (L)Pd-P Bond Length (Å)L-Pd-L Bond Angle (°)Calculated Cone Angle (°)
Triphenylphosphine2.32115145
This compound 2.33114146
Tricyclohexylphosphine2.38118170

Note: This data is for illustrative purposes to demonstrate the type of information that can be obtained from modeling ligand-metal interactions.

Emerging Applications in Functional Materials

Perovskite Optoelectronics

Diphenyl(4-vinylphenyl)phosphine (DVP) has been identified as a promising agent for enhancing the performance and stability of perovskite-based optoelectronic devices, particularly solar cells. Its unique molecular structure allows it to address key challenges in perovskite film quality, such as surface defects and grain boundary issues.

Surface Passivation and Stability Enhancement in Perovskite Films

Research has demonstrated that this compound is an effective passivation agent for perovskite films. The introduction of DVP into the anti-solvent during perovskite fabrication allows the molecule to heal defects both on the surface and within the bulk material. The central phosphine (B1218219) atom in DVP possesses an electron lone pair, which can interact with and passivate under-coordinated lead (Pb²⁺) defects, a common source of non-radiative recombination losses in perovskite solar cells. researchgate.net

Furthermore, the bulky phenyl groups surrounding the phosphine center provide steric protection, shielding the passivation site from external degrading factors. A significant advantage of using DVP is the enhanced hydrophobicity of the treated perovskite film. This increased resistance to water is crucial for improving the long-term stability of the devices in ambient conditions. researchgate.net The passivation effect has been shown to improve the power conversion efficiency (PCE) of perovskite solar cells, with optimized DVP treatment leading to efficiencies of up to 21.1%. researchgate.net

Table 1: Device Performance of Perovskite Solar Cells with and without this compound (DVP) Treatment Data sourced from a study on DVP-dimerized perovskite films. chemrxiv.org

Treatment Concentration (mg/ml)Open-Circuit Voltage (VOC) [V]Short-Circuit Current Density (JSC) [mA/cm²]Fill Factor (FF) [%]Power Conversion Efficiency (PCE) [%]
0 (Control)1.0522.874.517.8
11.0723.578.319.7
51.1023.880.521.1
101.0823.679.120.1

Influence on Grain Dimerization and Crystallinity

A key feature of this compound is its vinyl group, which enables a "grain dimerization" technique. During the thermal annealing step of perovskite film fabrication, the vinyl groups of the DVP molecules undergo crosslinking or dimerization. This process creates a robust, interconnected network throughout the perovskite film. researchgate.net

This dimerization has a notable effect on the film's morphology and crystallinity. Scanning electron microscope (SEM) and atomic force microscope (AFM) analyses reveal that DVP-treated films exhibit larger, more uniform perovskite grains and a smoother surface morphology compared to untreated films. The enhanced grain size and improved crystallinity lead to a reduction in the density of grain boundaries, which are known to be pathways for charge recombination and material degradation. researchgate.net Time-resolved photoluminescence (TRPL) measurements confirm that the DVP-dimerized films have longer charge carrier lifetimes, indicating a significant reduction in trap states and improved charge transport properties. researchgate.net This structural reinforcement contributes not only to the device's efficiency but also to its enhanced operational stability under stressors like heat and continuous illumination. researchgate.net

Biomedical and Optical Applications

The unique chemical properties of this compound have led to its exploration in specialized biomedical and optical applications, particularly in the formulation of advanced polymer materials. Its ability to act as a reactive component within a polymer matrix has opened new avenues for creating functional materials with enhanced performance characteristics.

A significant application of this compound is in the manufacturing of hydrogel contact lenses. google.com This compound, also referred to as (p-vinylphenyl)diphenylphosphine (pTPP), is incorporated into polymerizable compositions used to create both silicone and non-silicone hydrogel lenses. google.com The inclusion of this compound addresses a critical challenge in the production of contact lenses: the presence of oxygen, which can inhibit the polymerization process.

The styrene-like structure of this compound allows it to be copolymerized within the lens material during the curing process. google.com When combined with hydrophilic monomers, it exists in a non-oxidized form. google.com This phosphine-containing compound can be present in the polymerizable composition in amounts ranging from 0.01 to 5 parts by weight. google.com The use of such polymerizable phosphine-containing compounds can result in hydrogel contact lenses with improved shape retention and enhanced resistance to discoloration. google.com

Parameter Value Reference
Compound NameThis compound (pTPP) google.com
ApplicationHydrogel Contact Lenses google.com
FunctionOxygen Scavenger google.com
Concentration in Polymerizable Composition0.01 to 5 parts by weight google.com
BenefitsImproved shape retention, Enhanced discoloration resistance google.com

This table summarizes the key parameters of this compound's application in hydrogel contact lenses.

The primary role of this compound in polymerizable compositions for contact lenses is to act as an oxygen scavenger. google.com Oxygen present during the manufacturing of contact lenses can interfere with the free-radical polymerization process, leading to incomplete curing and compromised lens properties. By incorporating this compound, manufacturers can effectively remove at least a portion of the oxygen present in the composition. google.com

This allows for the curing process to be carried out in both inert and air atmospheres, providing greater manufacturing flexibility. google.com The phosphine compound, in its non-oxidized state when combined with hydrophilic monomers, reacts with and depletes oxygen, thus ensuring a more complete and efficient polymerization of the lens material. google.com This is particularly beneficial in producing silicone hydrogel lenses, where achieving high oxygen permeability (Dk) is essential for corneal health. nih.govclspectrum.com While this compound itself contributes to the manufacturing process, the final lens material is designed to have high oxygen permeability to allow for sufficient oxygen to reach the cornea during wear. nih.govclspectrum.com

Feature Description Reference
MechanismActs as an oxygen scavenger during polymerization. google.com
BenefitAllows for curing in both inert and air atmospheres. google.com
Impact on Final ProductContributes to the formation of lenses with desired physical properties. google.com

This table outlines the oxygen scavenging properties and benefits of using this compound in polymerizable compositions.

Future Research Directions and Outlook

Development of Novel Synthetic Routes and Functionalization Strategies

Future research into Diphenyl(4-vinylphenyl)phosphine is poised to focus on creating more efficient and versatile synthetic pathways. While established methods for preparing tertiary phosphines—such as the reaction of organometallic reagents with halogenophosphines, nucleophilic substitution with metallated phosphines, the addition of P-H bonds to unsaturated compounds, and the reduction of phosphine (B1218219) oxides—provide a solid foundation, innovation is required to enhance yield, purity, and functional group tolerance. rsc.org A key area of development lies in the direct C–P(III) cross-coupling reactions, which offer an effective route to P-chiral phosphines. rsc.org

A significant strategy involves the polymerization of this compound to create polymer-supported reagents. For instance, precipitation polymerization of this compound has been used to create an in-house polymer-supported triphenylphosphine (B44618) reagent with a phosphorus loading of 1.85 mmol/g. up.ac.za

Functionalization is primarily achieved through copolymerization. By incorporating this compound with various monomers, researchers can design polymers with specific properties. Examples include:

Copolymerization with styrene (B11656) and this compound oxide to create linear copolymers that can form single-chain nanoparticles with both catalytic and luminescent properties upon complexation with metal ions. rsc.org

Its use as a monomer with divinylbenzene (B73037) and styrene to produce polymer-supported catalysts for flow chemistry applications. up.ac.za

The synthesis of microcapsule-supported palladium catalysts via the self-assembling of phase separated polymer (SaPSeP) method, using this compound as the monomer. researchgate.net

Exploration of New Catalytic Transformations and Systems

The vinyl group of this compound makes it an ideal monomer for creating polymer-supported catalysts. These systems offer advantages like catalyst recyclability and reduced metal leaching. up.ac.za Future research will likely expand the scope of reactions catalyzed by these systems.

Palladium-Based Catalysis: Polymer-supported tetrakis(triphenylphosphine)palladium (B116648) catalysts have been prepared from this compound-based polymers, demonstrating comparable performance to commercial catalysts in Suzuki-Miyaura coupling reactions. up.ac.za Mechanically robust hybrid gel beads containing palladium nanoparticles have also been developed using a copolymer of N-isopropylacrylamide and this compound, achieving high turnover numbers in Suzuki-Miyaura reactions. acs.org These catalysts show excellent reusability and operate efficiently under green chemistry conditions. acs.org

Ruthenium-Based Catalysis: Ruthenium nanoparticles (RuNPs) stabilized by polymer-immobilized ionic liquids derived from the copolymerization of an imidazolium-based styrene monomer and this compound oxide have shown remarkable efficiency. bohrium.comresearchgate.net These catalysts are highly selective in the partial reduction of nitroarenes to N-arylhydroxylamines. researchgate.net The polymer support plays a crucial role in the catalyst's performance and selectivity in the hydrogenation of various substrates, including α,β-unsaturated ketones and bio-derived compounds. ncl.ac.uk

Group 3 and Rare-Earth Metal Catalysis: Recent studies have explored the copolymerization of ethylene (B1197577) with polar styrene derivatives, including this compound, using Group 3 and half-sandwich rare-earth metal catalysts. acs.orgresearchgate.net This heteroatom-assisted olefin polymerization (HOP) strategy has successfully produced functionalized polyolefins with high molecular weights. researchgate.net

Table 1: Performance of this compound-Based Catalytic Systems

Catalyst System Reaction Key Findings Reference
Polymer-supported Pd(PPh₃)₄ Suzuki-Miyaura Coupling Achieved close to quantitative conversion; catalyst was recyclable. up.ac.za
PdNP-loaded Hybrid Gel Beads Suzuki-Miyaura Coupling Turnover number reached 1,250,000; reusable multiple times. acs.org
RuNP@O=PPh₂-PEGPIILS Partial Reduction of Nitroarenes Near quantitative conversion to N-phenylhydroxylamine with >99% selectivity. researchgate.net
Scandium Catalyst Copolymerization of Ethylene and this compound Resulted in pseudo-alternating microstructure copolymers. acs.org

Advanced Polymer Design for Tailored Properties and Applications

The polymerizable nature of this compound allows for its incorporation into a wide array of advanced polymers with tailored functionalities.

Luminescent Polymers: Copolymers incorporating this compound oxide have been designed for use in organic light-emitting diodes (OLEDs). magtech.com.cnnih.gov These materials exhibit thermally activated delayed fluorescence (TADF), where the phosphine oxide units act as electron-transporting spacers. magtech.com.cnnih.gov Another innovative application is in single-component exciplex copolymers for organic long-persistent luminescence (OLPL), where the phosphine oxide derivative serves as a strong electron-accepting molecule. rsc.org

Materials for Energy Storage: this compound has been employed as a functional crosslinker in the inverse vulcanization of sulfur. liverpool.ac.uk The resulting phosphorus-containing sulfur polymer nanoparticles serve as cathode materials for high-performance lithium-sulfur batteries. liverpool.ac.uk

Biomedical Polymers: The compound is a key component in polymerizable compositions for creating hydrogel contact lenses. google.comgoogle.com Its inclusion, along with hydrophilic monomers, results in lenses with improved shape retention and resistance to discoloration. google.comgoogle.com The phosphine group can also act as an oxygen scavenger during the manufacturing process. google.com

Table 2: Applications of Advanced Polymers Incorporating this compound

Polymer Type Application Key Property/Function Reference
TADF Copolymers Organic Light-Emitting Diodes (OLEDs) Electron-transporting spacer magtech.com.cnnih.gov
OLPL Copolymers Long-Persistent Luminescence, Antibacterial Electron-accepting unit for exciplex formation rsc.org
Inverse Vulcanized Sulfur Polymers Lithium-Sulfur Batteries Functional crosslinker for cathode material liverpool.ac.uk
Hydrogels Contact Lenses Improved shape retention, oxygen scavenging google.comgoogle.com
Single-Chain Nanoparticles Catalysis and Luminescence Dual functionality upon metal complexation rsc.org

Integration of this compound into Multifunctional Materials

A key future direction is the deliberate design of materials where this compound or its derivatives provide multiple functionalities simultaneously.

Catalytic and Luminescent Materials: As mentioned, copolymers of this compound can form single-chain nanoparticles that, after complexation with different metal centers like PtCl₂ and Eu(β-diketonate)₃, exhibit both catalytic and luminescent properties within the same particle. rsc.org

Luminescent and Antibacterial Materials: Copolymers of an electron-donating amine and an electron-accepting phosphine oxide derived from this compound have been developed. rsc.org These materials exhibit organic long-persistent luminescence (OLPL) and also show significant in vitro antibacterial activity against E. coli upon irradiation with visible light. rsc.org

Structural and Electrochemical Materials: In lithium-sulfur batteries, polymers made with this compound act as a structural crosslinker to stabilize high sulfur content while the phosphorus heteroatom plays a role in anchoring lithium polysulfides, mitigating the "shuttle effect". liverpool.ac.uk

Computational and Experimental Synergy in Understanding Reaction Mechanisms and Material Performance

The synergy between computational modeling and experimental work is crucial for accelerating the development of materials based on this compound.

Understanding Reaction Mechanisms: Density Functional Theory (DFT) calculations have been used to elucidate the mechanism of heteroatom-assisted olefin polymerization, explaining the formation of specific polymer microstructures when using monomers like this compound. researchgate.net

Predicting Material Properties: In the development of TADF polymers for OLEDs, theoretical calculations are systematically used alongside experimental investigations of thermal, electrochemical, and photophysical properties to understand the relationship between molecular structure and performance. magtech.com.cnnih.gov Similarly, the mechanism of OLPL in exciplex copolymers was explored through detailed photophysical studies combined with theoretical models of charge transfer and recombination processes. rsc.org

Confirming Material Function: The combination of experimental results and theoretical simulations has been vital in confirming how phosphorus atoms in inverse vulcanized polymers for Li-S batteries help to immobilize long-chain lithium polysulfides, thereby enhancing battery performance. liverpool.ac.uk This integrated approach allows for a deeper understanding that guides the rational design of new and improved materials.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Diphenyl(4-vinylphenyl)phosphine, and how do they influence experimental handling?

  • Answer : The compound (CAS 40538-11-2) has a molecular weight of 288.32 g/mol, a melting point of 75–80°C, and is stored at room temperature due to its stability under ambient conditions. Its low solubility in polar solvents necessitates the use of THF or toluene for reactions. The presence of a vinyl group increases reactivity in polymerization or cross-coupling reactions, requiring inert atmospheres (e.g., N₂/Ar) to prevent unintended side reactions .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : A typical method involves the reaction of diphenylphosphine chloride with 4-vinylphenylmagnesium bromide in THF under anhydrous conditions. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity. Upstream reagents like 4-bromostyrene or 4-chlorostyrene are critical precursors .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Answer : Use a combination of ³¹P NMR (δ ≈ −10 to −15 ppm for tertiary phosphines) and ¹H NMR (vinyl protons at δ 5.0–6.5 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 288.32. For crystalline derivatives, X-ray diffraction (SHELX refinement) resolves bond angles and coordination geometry .

Q. What safety protocols are essential when handling this compound?

  • Answer : The compound is classified as harmful (Xn, Risk Phrase R22). Use fume hoods, nitrile gloves, and eye protection. Avoid exposure to moisture or oxidizers, as the phosphine group can generate toxic phosphine oxides. Waste disposal should follow EPA guidelines for organophosphorus compounds .

Advanced Research Questions

Q. How does this compound function as a ligand in transition-metal catalysis?

  • Answer : The phosphine’s electron-rich P-center stabilizes low-oxidation-state metals (e.g., Pt²⁺ or Pd⁰) in catalytic cycles. In cis-[PtCl₂(this compound)₂], the ligand’s steric bulk (from phenyl and vinyl groups) influences regioselectivity in cross-coupling reactions. Comparative studies show higher catalytic activity vs. triphenylphosphine in Suzuki-Miyaura couplings due to enhanced π-backbonding .

Q. What strategies optimize the use of this phosphine in polymer-supported catalysis?

  • Answer : Copolymerize with monomers like N,N'-methylenebis(acrylamide) (MBA) to create porous organic polymers (PTVP-MBA-x). Adjust phosphine content (x = 0.2–0.8) to tune surface wettability and metal-loading capacity. For example, PTVP-MBA-0.5 exhibits a 12% increase in Pd adsorption efficiency compared to homopolymers, enhancing catalytic recyclability in aqueous media .

Q. How do structural modifications of this compound impact its reactivity in radical polymerization?

  • Answer : The vinyl group enables incorporation into polymer backbones via free-radical initiation. Substituting the para-vinyl group with electron-withdrawing groups (e.g., −NO₂) reduces phosphine’s nucleophilicity but enhances photostability. Contrastingly, electron-donating groups (e.g., −OCH₃) accelerate oxidative addition rates in Pd-catalyzed C–N bond formations .

Q. What analytical methods resolve contradictions in reaction outcomes when using this phosphine in complex systems?

  • Answer : Use in situ ³¹P NMR to monitor phosphine oxidation states during catalysis. For example, if yields drop unexpectedly, TLC (Silica gel 60 F₂₅₄, hexane/acetone) can detect phosphine oxide byproducts. DFT calculations (e.g., Gaussian09) model transition states to explain stereoselectivity discrepancies in asymmetric syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.